N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a structurally complex molecule featuring a spiro[indoline-3,2'-thiazolidin] core substituted with a 4-fluorophenyl group at the 3'-position, a 7-methyl group on the indoline ring, and an N-(3,4-dimethylphenyl)acetamide side chain. Its design leverages strategic substitutions to optimize target binding, metabolic stability, and solubility.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-16-7-10-20(13-18(16)3)29-23(32)14-30-25-17(2)5-4-6-22(25)27(26(30)34)31(24(33)15-35-27)21-11-8-19(28)9-12-21/h4-13H,14-15H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPXFBHBBBWVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC(=O)NC4=CC(=C(C=C4)C)C)N(C(=O)CS3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide (CAS No. 899743-57-8) is a synthetic compound notable for its complex structure and potential biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H24FN3O3S, with a molecular weight of 489.57 g/mol. The structure features several key functional groups:
- Amide Group : Contributes to hydrogen bonding and reactivity.
- Spirocyclic Structure : Provides rigidity and spatial orientation for interactions.
- Fluorophenyl Substitution : Influences electronic properties and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, compounds that share the indole and thiazolidine frameworks have shown significant antiproliferative effects against various cancer cell lines.
-
Mechanism of Action :
- Induction of apoptosis through intrinsic pathways.
- Inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
- Case Studies :
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 3d | HeLa | 30 | Apoptosis induction |
| 3d | A549 | 43 | Tubulin inhibition |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The presence of hydrophobic groups may influence absorption rates.
- Metabolism : Potential metabolic pathways include hydrolysis of the amide group.
- Toxicity : As with many synthetic compounds, toxicity studies are necessary to evaluate safety profiles.
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl group in the target compound improves lipophilicity and bioavailability compared to non-halogenated analogs (e.g., 3,4-dimethylphenyl in ) .
- The 7-methyl substituent on the indoline ring may enhance metabolic stability by blocking oxidation sites, a feature absent in ’s pyridine-based analogs .
Challenges :
- The 4-fluorophenyl group requires precise regioselective coupling, which may lower yields compared to simpler aryl substituents (e.g., ’s dimethylphenyl) .
Physicochemical Properties
- Dipole Moments : Fluorine’s electronegativity increases dipole moments, enhancing solubility in polar solvents compared to methyl- or isopropyl-substituted analogs .
- Charge Distribution : The acetamide side chain’s electron-rich carbonyl group may facilitate intermolecular interactions, improving crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
